4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide

Description

Chemical Structure and Properties

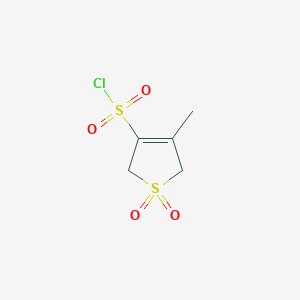

4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide is a sulfonyl chloride derivative of a partially saturated thiophene ring. Its molecular formula is C₅H₇ClO₄S₂, with a molecular weight of 230.7 g/mol (exact mass: 229.9474) . The compound features a methyl group at the 4-position, a sulfonyl chloride moiety at the 3-position, and two oxygen atoms at the 1,1-dioxide positions (Figure 1). The 2,5-dihydro configuration introduces partial saturation, reducing aromaticity and altering reactivity compared to fully unsaturated thiophenes.

Applications

This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Sulfonyl chlorides are widely used to introduce sulfonamide or sulfonate groups into target molecules . For example, derivatives of thiophene sulfonyl chlorides are precursors for sulfonylurea herbicides, such as metsulfuron-methyl .

Safety and Handling

As a reactive sulfonyl chloride, it requires stringent safety protocols. Key precautions include:

Properties

IUPAC Name |

4-methyl-1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGRNCWNXPERJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CS(=O)(=O)C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide typically involves the chlorination of 4-Methyl-2,5-dihydro-3-thiophenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Common reagents used in this process include thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfinyl chloride or thiol using reducing agents like lithium aluminum hydride (LiAlH(_4)).

Oxidation Reactions: Oxidation can convert the thiophene ring to sulfone derivatives using oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

Substitution: Reagents like ammonia (NH(_3)), ethanol (C(_2)H(_5)OH), or sodium thiolate (NaSR) under mild to moderate conditions.

Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether at low temperatures.

Oxidation: Hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Major Products:

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Sulfonothioates: Formed from reactions with thiols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that compounds with similar thiophene structures exhibit antibacterial and antifungal properties. These compounds may interfere with microbial cell wall synthesis or metabolic pathways, making them candidates for drug development targeting infections.

Drug Development

4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide can serve as a precursor in synthesizing sulfonamide derivatives, which have been explored for their therapeutic effects on conditions like glaucoma and other diseases related to carbonic anhydrase inhibition .

Chemical Synthesis Applications

The compound is utilized as a building block in organic synthesis due to its ability to undergo nucleophilic substitution reactions. It can react with various nucleophiles such as amines and alcohols to form sulfonamide derivatives and sulfonate esters. The following table summarizes the types of reactions and products formed:

| Reaction Type | Reactants | Products |

|---|---|---|

| Nucleophilic Substitution | Amine + this compound | Sulfonamide Derivatives |

| Nucleophilic Substitution | Alcohol + this compound | Sulfonate Esters |

Biological Research Applications

Potential Biological Activity

While specific biological activities of this compound are not extensively documented, it shares structural similarities with other thiophene derivatives known for their diverse biological activities. These include interactions with key enzymes or receptors in microbial or cancerous cells.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of sulfonamide derivatives derived from thiophene compounds, researchers found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial enzyme functions critical for cell wall synthesis.

Case Study 2: Drug Development for Glaucoma

A patent describes the use of thiophene sulfonamides as carbonic anhydrase inhibitors for treating glaucoma. The synthesis involved creating derivatives from this compound, demonstrating its potential in pharmaceutical applications targeting intraocular pressure regulation .

Mechanism of Action

The mechanism by which 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide exerts its effects involves the sulfonylation of nucleophilic sites in target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amino, hydroxyl, and thiol groups. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes by modifying active site residues, thereby blocking substrate access.

Proteins: It can modify protein function by sulfonylating specific amino acid residues, affecting protein structure and activity.

Comparison with Similar Compounds

Structural Isomers: 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide

Key Differences

The 2,3-dihydro isomer (CAS 112161-65-6) shares the same molecular formula but differs in the positions of saturation (Figure 2). This structural variation impacts:

- Stability : Partial saturation in the 2,5-dihydro form may reduce ring strain compared to the 2,3-dihydro isomer.

Commercial Availability The 2,3-dihydro isomer is produced by suppliers like Hangzhou Jhechem Co. Ltd., with a purity >95% and typical pricing of $50–100/g .

Aromatic Sulfonyl Chlorides: Benzenesulfonyl Chloride

Structural and Functional Contrasts

Benzenesulfonyl chloride (CAS 98-09-9) lacks heterocyclic features and saturation. Key comparisons include:

- Reactivity : The electron-withdrawing thiophene ring in the target compound enhances sulfonyl chloride reactivity compared to benzene derivatives.

- Applications : Benzenesulfonyl chloride is broadly used in sulfonation reactions, while thiophene-based analogs are niche intermediates for heterocyclic drug candidates.

Sulfonylurea Herbicides: Metsulfuron-Methyl

Synthetic Relevance Metsulfuron-methyl (CAS 74223-64-6) contains a sulfonamide group derived from sulfonyl chloride intermediates.

Data Tables

Table 1: Comparative Properties of Sulfonyl Chlorides

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Reactivity Notes |

|---|---|---|---|---|---|

| 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide | Not available | C₅H₇ClO₄S₂ | 230.7 | Pharmaceutical synthesis | High (heterocyclic activation) |

| 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide | 112161-65-6 | C₅H₇ClO₄S₂ | 230.7 | Agrochemical intermediates | Moderate (ring strain) |

| Benzenesulfonyl chloride | 98-09-9 | C₆H₅ClO₂S | 176.62 | General sulfonation | Low (simple aromatic) |

Research Findings and Discussion

- Reactivity Trends : Thiophene-based sulfonyl chlorides exhibit higher electrophilicity than benzene analogs due to the electron-deficient heterocycle. The 2,5-dihydro isomer’s reactivity may surpass the 2,3-dihydro form in nucleophilic substitutions .

- Synthetic Utility : The 2,5-dihydro configuration’s reduced aromaticity makes it less prone to side reactions in radical-mediated syntheses.

- Data Gaps : Direct comparative studies on the 2,5-dihydro and 2,3-dihydro isomers are scarce. Computational modeling (using tools like SHELX or ORTEP ) could elucidate structural and electronic differences.

Biological Activity

4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide is an organic compound with a notable presence in medicinal chemistry due to its potential biological activities. This compound is a derivative of thiophene, characterized by its sulfonyl chloride functional group, which plays a crucial role in its reactivity and biological interactions.

- Molecular Formula : C5H7ClO4S2

- CAS Number : 125287-41-4

- Structure : The compound features a five-membered aromatic ring containing sulfur, which contributes to its unique chemical reactivity.

The biological activity of this compound is primarily attributed to its electrophilic nature. The sulfonyl chloride group can react with various nucleophiles in biological systems, leading to the modification of biomolecules and inhibition of specific enzymes. This mechanism is crucial for understanding its potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride exhibit antimicrobial activity. For example, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Potential

There is emerging evidence that thiophene derivatives can act as anticancer agents. The ability of these compounds to interact with DNA and inhibit cell proliferation has been documented in various studies. The specific interactions of 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride with cancer cell lines remain an area of active investigation .

Case Studies

- Antimicrobial Activity : A study demonstrated that a related thiophene compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be in the low micromolar range.

- Anticancer Activity : Another investigation into the anticancer potential revealed that derivatives of thiophene exhibited cytotoxic effects on human breast cancer cells (MCF-7). The IC50 values were reported to be below 20 µM, indicating potent activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride compared to other thiophene derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | CAS Number |

|---|---|---|---|

| This compound | Moderate (MIC < 10 µM) | Potent (IC50 < 20 µM) | 125287-41-4 |

| Thiophene Derivative A | High (MIC < 5 µM) | Moderate (IC50 < 30 µM) | CAS:XXXXXX |

| Thiophene Derivative B | Low (MIC > 20 µM) | High (IC50 < 15 µM) | CAS:XXXXXX |

Q & A

Basic Question: How can researchers optimize the synthesis of 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide while ensuring safety and reproducibility?

Methodological Answer:

To optimize synthesis, focus on reaction parameters such as temperature control (20–25°C for exothermic steps), solvent selection (e.g., anhydrous dichloromethane to avoid hydrolysis), and stoichiometric ratios of sulfonating agents. Incorporate inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts. Validate reproducibility via triplicate experiments with detailed logs of reaction times, yields, and purity (HPLC or NMR). Safety protocols must include fume hood use, flame-resistant lab attire, and emergency neutralization kits for accidental spills (due to its flammable and reactive nature) .

Advanced Question: What spectroscopic techniques are most effective for resolving structural ambiguities in sulfonyl chloride derivatives like this compound?

Methodological Answer:

Use a multi-spectral approach:

- ¹H/¹³C NMR : Identify substituent positions on the thiophene ring and confirm sulfonyl chloride integration.

- FT-IR : Detect S=O stretching vibrations (1350–1200 cm⁻¹) and C-S bonds (700–600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

For conflicting data (e.g., unexpected downfield shifts), cross-validate with X-ray crystallography or computational modeling (DFT) to resolve steric or electronic effects .

Basic Question: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of vapors.

- Storage : Keep in airtight containers under nitrogen, away from moisture and heat sources (store below 25°C).

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels. Emergency eyewash/shower stations must be accessible .

Advanced Question: How can researchers address contradictions in stability data under varying environmental conditions?

Methodological Answer:

Design accelerated stability studies under controlled stressors:

- Thermal Stress : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via TLC or LC-MS.

- Hydrolytic Stress : Expose to 50% relative humidity (RH) and 75% RH; quantify hydrolysis products (e.g., sulfonic acids).

- Light Exposure : Use UV chambers (ICH Q1B guidelines) to assess photodegradation. Statistical tools like ANOVA can identify significant degradation pathways, while Arrhenius modeling predicts shelf-life .

Basic Question: What analytical methods are recommended for purity assessment during purification?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate sulfonyl chloride from byproducts.

- Recrystallization : Optimize solvent pairs (e.g., toluene/hexane) for crystal yield and purity.

- Purity Metrics : Validate via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Report area percent (>98% for synthetic intermediates) .

Advanced Question: How can computational modeling enhance the design of derivatives for specific reactivity profiles?

Methodological Answer:

- DFT Calculations : Map electrostatic potentials (ESP) to predict electrophilic/nucleophilic sites on the thiophene ring.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents for SN2 mechanisms).

- Docking Studies : If targeting biological applications, model interactions with enzymes (e.g., sulfotransferases). Validate predictions with kinetic assays (e.g., stopped-flow spectroscopy) .

Basic Question: What are the key considerations for integrating this compound into multi-step synthetic routes?

Methodological Answer:

- Compatibility : Avoid nucleophilic reagents (e.g., amines, alcohols) in subsequent steps unless protected.

- Work-Up : Quench excess sulfonyl chloride with aqueous NaHCO₃ to prevent side reactions.

- Scale-Up : Use flow chemistry for exothermic steps (improves heat dissipation) and inline IR for real-time monitoring .

Advanced Question: How can researchers reconcile discrepancies between theoretical and experimental reaction yields?

Methodological Answer:

- Kinetic Profiling : Use calorimetry (RC1e) to track heat flow and identify unaccounted side reactions.

- Isotope Labeling : Introduce ³⁴S isotopes to trace sulfonate byproduct formation.

- Sensitivity Analysis : Apply statistical models (e.g., Monte Carlo simulations) to assess parameter variability (e.g., catalyst loading, temperature fluctuations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.